1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol
Description
1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol is a tertiary alcohol derivative with a molecular formula of C₁₂H₁₉NO. Its structure features a 2-aminophenyl group attached to a 3,3-dimethylbutan-2-ol backbone. The compound combines the hydrogen-bonding capability of the hydroxyl (-OH) and primary amine (-NH₂) groups with the steric bulk of the dimethylbutanol moiety.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h4-7,11,14H,8,13H2,1-3H3 |
InChI Key |
FBXNVPXBIWJUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-3,3-dimethylbutan-2-ol
- Structure: Differs in the placement of the amino group, which is directly attached to the butanol chain instead of a phenyl ring.
- Molecular Weight : 131.18 g/mol (vs. 193.29 g/mol for the target compound).
- Key Properties :
- Higher water solubility due to the absence of the hydrophobic phenyl group.
- Reduced steric hindrance compared to the target compound.
- Applications: Primarily studied as a synthetic intermediate in organophosphorus chemistry (e.g., nerve agent precursors) .
1-(Aminooxy)-3,3-dimethylbutan-2-ol Hydrochloride
- Structure: Replaces the 2-aminophenyl group with an aminooxy (-ONH₂) functional group.
- Molecular Weight : 171.24 g/mol (hydrochloride salt).
- Key Properties: The aminooxy group enhances nucleophilicity, making it reactive toward carbonyl compounds. Likely lower thermal stability due to the labile N-O bond.
- Applications : Used in oxime synthesis and as a building block in pharmaceutical research .
3,3-Dimethylbutan-2-ol (Pinacolyl Alcohol)
- Structure: Lacks the 2-aminophenyl substituent.
- Molecular Weight : 102.17 g/mol.
- Key Properties :
- Boiling point: 120–122°C (lower than the target compound due to smaller size and lack of aromaticity).
- High lipophilicity, making it a common solvent in industrial applications.
- Applications : Precursor for pinacolyl methylphosphonate (a chemical warfare agent analog) and industrial solvents .
1-(2-Aminophenyl)-3-phenylurea
- Structure: Shares the 2-aminophenyl group but replaces the hydroxyl and dimethylbutanol with a urea (-NHCONH-) linkage.
- Molecular Weight : 227.25 g/mol.
- Key Properties :
- Strong hydrogen-bonding capacity via urea and amine groups, leading to crystalline solid-state structures.
- Demonstrated bioactivity in antituberculosis and anticonvulsant assays.
- Applications : Explored in asymmetric catalysis, cosmetics (moisturizers), and medicinal chemistry .
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol
- Structure: Incorporates a piperidine ring fused to the 2-aminophenyl group.
- Molecular Weight : 220.31 g/mol.
- Key Properties: Increased conformational rigidity due to the piperidine ring. Potential for enhanced receptor binding in neurological targets.
- Applications : Investigated in central nervous system (CNS) drug discovery .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| 1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol | 193.29 | Not reported | Moderate in polar solvents | Medicinal chemistry (potential) |
| 4-Amino-3,3-dimethylbutan-2-ol | 131.18 | ~200 (est.) | High in water | Organophosphorus synthesis |
| 3,3-Dimethylbutan-2-ol | 102.17 | 120–122 | Low in water | Industrial solvents, precursors |
| 1-(2-Aminophenyl)-3-phenylurea | 227.25 | Decomposes | Low in water | Catalysis, cosmetics |
| 1-(Aminooxy)-3,3-dimethylbutan-2-ol HCl | 171.24 | Not reported | High in polar solvents | Oxime synthesis |
Research Findings and Key Differences
- Toxicity : Tertiary alcohols like 3,3-dimethylbutan-2-ol exhibit lower acute toxicity compared to aromatic amines, which may undergo metabolic activation to reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
